molecular formula C10H13N5OS B7058424 3-methyl-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]-1,2-thiazole-4-carboxamide

3-methyl-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]-1,2-thiazole-4-carboxamide

Cat. No.: B7058424
M. Wt: 251.31 g/mol
InChI Key: PXRCJGMJMXSJSI-UHFFFAOYSA-N
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Description

3-methyl-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]-1,2-thiazole-4-carboxamide is a compound that belongs to the class of heterocyclic compounds containing a triazole ring. Triazoles are known for their versatile chemical properties and potential biological activities, including antibacterial, antifungal, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]-1,2-thiazole-4-carboxamide typically involves the formation of the triazole ring followed by the introduction of the thiazole and carboxamide groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-methyl-1,2,4-triazole with 2-bromo-1-(1,2,4-triazol-1-yl)propane in the presence of a base can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]-1,2-thiazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-methyl-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]-1,2-thiazole-4-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3-methyl-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]-1,2-thiazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This can lead to various biological effects, such as antimicrobial and anticancer activities. The compound may also interfere with cellular pathways, leading to apoptosis or inhibition of cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]-1,2-thiazole-4-carboxamide is unique due to its specific combination of triazole and thiazole rings, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various scientific and industrial applications .

Properties

IUPAC Name

3-methyl-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]-1,2-thiazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5OS/c1-7(3-15-6-11-5-12-15)13-10(16)9-4-17-14-8(9)2/h4-7H,3H2,1-2H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXRCJGMJMXSJSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC=C1C(=O)NC(C)CN2C=NC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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